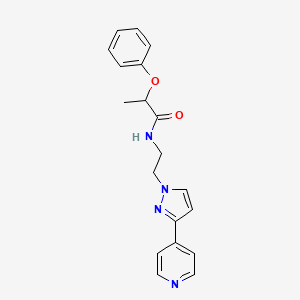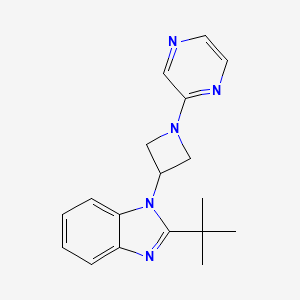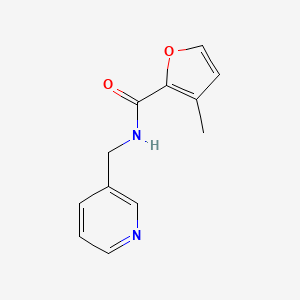amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-11-3](/img/structure/B2368682.png)
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an amino group, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of pharmaceuticals or agrochemicals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine and 1,2,4-triazolone rings. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity and lipophilicity of compounds .Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Activities : New derivatives of 1,2,4-triazole have been synthesized and tested for antimicrobial activities, with some demonstrating good or moderate effectiveness against microorganisms (Bektaş et al., 2007).
Antimicrobial Agent Synthesis : The synthesis of various 1,2,4-triazole derivatives and their evaluation as antimicrobial agents has been reported, highlighting their potential in combating infections (Dave et al., 2007).
Microwave-Assisted Synthesis for Antimicrobial Use : The novel synthesis of 1,2,4-triazol-3-ones using microwave irradiation and their application in antimicrobial activities have been explored, showing the efficiency of this method in drug development (Özil et al., 2010).
Synthesis and Structural Analysis
Structural Properties of Triazole Compounds : Research on Cu(II), Ni(II), and Fe(II) complexes with a triazole Schiff base has provided insights into the structural properties of these compounds, which are essential for understanding their potential applications (Sancak et al., 2007).
Synthesis and X-Ray Analysis : The synthesis and X-ray diffraction analysis of novel triazolyl-benzimidazole compounds have contributed to a deeper understanding of the structural aspects of these molecules, which is crucial for their application in various fields (Karayel et al., 2015).
Crystal Structure Assessment : Studies on the crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds have provided valuable information on their molecular configurations, influencing their functional properties (Karayel et al., 2015).
Chemical Synthesis Methods
Green Synthesis Approach : An eco-friendly protocol for synthesizing Schiff bases from 1,2,4-triazoles in water under microwave irradiation has been developed, demonstrating an environmentally friendly method for chemical synthesis (Gümüş, 2019).
Rapid Microwave Assisted Synthesis : The rapid synthesis of novel triazolo[3,4-b][1,3,4]thiadiazoles using microwave irradiation indicates an efficient and time-saving method for producing these compounds (Raval et al., 2010).
Corrosion Inhibition Application : Schiff's bases of pyridyl substituted triazoles have been synthesized and investigated as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Ansari et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are often used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that trifluoromethylpyridines and their derivatives, which share structural similarities with the compound , are used in the protection of crops from pests
Biochemical Pathways
Given the use of similar compounds in the agrochemical industry, it’s possible that this compound may affect pathways related to pest resistance in crops .
Result of Action
Similar compounds are used in the agrochemical industry for crop protection, suggesting that this compound may have similar effects .
Future Directions
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O2/c1-12-24-26(8-9-29-14-6-4-3-5-7-14)17(28)27(12)25(2)16-15(19)10-13(11-23-16)18(20,21)22/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBXLDDWZVMEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)

![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)


![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)
